molecular formula C9H7ClO3 B1429415 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-45-1

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1429415
CAS No.: 26018-45-1
M. Wt: 198.6 g/mol
InChI Key: KSSRTMJGUNWSTN-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from broader research into benzofuran derivatives and their synthetic applications. The compound's identification and characterization can be traced to advances in heterocyclic chemistry during the late 20th century, when researchers began systematically exploring chlorinated benzofuran derivatives for their potential biological activities. Early synthetic approaches to related dihydrobenzofuran carboxylic acids were pioneered through Perkin rearrangement reactions, which facilitated the conversion of halocoumarins to benzofuran-2-carboxylic acid derivatives under basic conditions. These foundational methodologies established the groundwork for developing more specific synthetic routes to substituted derivatives like this compound.

The historical progression of synthesis methods for this compound class demonstrates significant evolution in synthetic efficiency. Traditional approaches required extensive reaction times, with conventional Perkin rearrangements requiring approximately three hours under reflux conditions. However, microwave-assisted methodologies have dramatically reduced reaction times to as little as five minutes while maintaining high yields, representing a substantial advancement in synthetic accessibility. The compound gained particular attention as researchers recognized its potential as an intermediate in pharmaceutical synthesis, leading to increased interest in optimizing production methods and understanding its chemical properties.

Significance in Organic Chemistry and Biochemistry

This compound occupies a crucial position in organic chemistry as both a synthetic intermediate and a pharmacologically relevant scaffold. The compound's significance stems from its dual functionality, combining the electron-withdrawing chlorine substituent with the carboxylic acid group, creating opportunities for diverse chemical transformations. Research has demonstrated that benzofuran derivatives, including chlorinated variants, serve as important building blocks for synthesizing biologically active compounds with potential applications in treating cancer and central nervous system disorders.

The biochemical significance of this compound extends to its role in medicinal chemistry research, where structural modifications of the benzofuran core have yielded compounds with enhanced biological activities. Studies have shown that chlorinated dihydrobenzofuran derivatives can undergo various chemical reactions including esterification, amidation, and further substitution reactions, making them valuable intermediates in drug discovery programs. The compound's ability to participate in both nucleophilic and electrophilic reactions provides synthetic chemists with versatile options for structural elaboration.

The compound's importance in biochemistry is further emphasized by its relationship to naturally occurring benzofuran derivatives and its potential as a precursor to pharmacologically active molecules. Research has indicated that modifications at the chlorine position and carboxylic acid functionality can significantly impact biological activity, making systematic structure-activity relationship studies particularly valuable.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of halogenated heterocyclic carboxylic acids, specifically categorized as a chlorinated dihydrobenzofuran derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting its structural features: the benzofuran core structure, the dihydro saturation state, the chlorine substituent position, and the carboxylic acid functional group location.

The compound is registered with Chemical Abstracts Service number 26018-45-1, providing a unique identifier for research and commercial purposes. Alternative nomenclature includes "7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid" and "2-benzofurancarboxylic acid, 7-chloro-2,3-dihydro-". The structural classification places this compound within the broader category of oxygen-containing heterocycles, specifically the benzofuran family.

The molecular structure can be represented by the simplified molecular-input line-entry system notation: C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O, which clearly delineates the connectivity and functional group positions. This notation system facilitates database searches and computational chemistry applications, making the compound readily identifiable across various research platforms.

Table 1: Chemical Classification and Identifiers

Property Value
Chemical Abstracts Service Number 26018-45-1
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.6 g/mol
Chemical Class Halogenated heterocyclic carboxylic acid
Heterocycle Type Dihydrobenzofuran derivative
Functional Groups Carboxylic acid, chlorine substituent

Relationship to Benzofuran Core Structure

The structural foundation of this compound rests upon the benzofuran core, a bicyclic aromatic system consisting of a benzene ring fused to a furan ring. The dihydro modification represents a partial saturation of the furan component, specifically at the 2,3-positions, which significantly alters the electronic properties and reactivity compared to the fully aromatic benzofuran parent structure. This saturation creates a more flexible ring system while maintaining the essential benzofuran framework that contributes to the compound's biological activity potential.

The benzofuran core structure provides several advantages in medicinal chemistry applications, including enhanced metabolic stability compared to simple furan derivatives and the ability to engage in π-π stacking interactions with biological targets. The incorporation of chlorine at the 7-position modifies the electronic distribution throughout the aromatic system, potentially enhancing binding affinity to specific biological targets while also influencing the compound's physical properties such as lipophilicity and solubility characteristics.

Research into related benzofuran derivatives has demonstrated that the core structure can accommodate various substitution patterns while maintaining biological activity. The 2,3-dihydro modification specifically creates opportunities for stereocontrol in synthetic applications, as the saturation introduces potential chirality centers that can be exploited in asymmetric synthesis approaches. Studies have shown that both enantiomers of related dihydrobenzofuran carboxylic acids can be separated and evaluated independently, highlighting the importance of stereochemistry in this compound class.

The relationship between structure and reactivity in benzofuran derivatives has been extensively studied, with research indicating that electron-withdrawing substituents like chlorine can enhance the electrophilic character of the aromatic system. This electronic modification facilitates various substitution reactions while also influencing the acidity of the carboxylic acid functional group, making the compound a versatile intermediate for further synthetic transformations.

Table 2: Structural Comparison with Related Benzofuran Derivatives

Compound Core Structure Substitution Pattern Molecular Weight Reference
This compound Dihydrobenzofuran 7-Cl, 2-COOH 198.6
2,3-Dihydrobenzofuran-7-carboxylic acid Dihydrobenzofuran 7-COOH 164.0
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid Dihydrobenzofuran 6-Cl, 2-COOH 198.6
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide Dihydrobenzofuran 5-Br, 7-CONH₂ 242.0

Properties

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSRTMJGUNWSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856255
Record name 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26018-45-1
Record name 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

Step Reaction Type Description Key Reagents/Catalysts Conditions Product/Intermediate
1 Oxidation Allyl group oxidation to aldehyde on hydroxybenzene derivative Ruthenium trichloride monohydrate, sodium periodate 20–30 °C, aqueous/ethyl acetate biphasic system Aldehyde intermediate (compound 6)
2 Reduction Aldehyde reduction to hydroxyl Not explicitly detailed, typical reducing agents Ambient temperature Hydroxyl intermediate (compound 5)
3 Chlorination Chlorination of phenolic hydroxyl group N-chlorosuccinimide or sulfuryl chloride 50–90 °C Chlorinated intermediate (compound 4)
4 Ring Closure Intramolecular cyclization forming dihydrobenzofuran ring Acid or base catalysis (not detailed) Conditions conducive to cyclization Dihydrobenzofuran ester (compound I)
5 Hydrolysis Hydrolysis of ester to carboxylic acid Sodium hydroxide followed by acidification Reflux in methanol/aqueous NaOH This compound (compound 1)

Example Experimental Data

  • Oxidation Step: 160 g of starting compound, 6.2 g RuCl3·H2O, 687 g NaIO4 in 1142 mL ethyl acetate and 7140 mL water, 1.5 h reaction at 20–30 °C.
  • Chlorination Step: 140 g intermediate reacted with 78.4 g N-chlorosuccinimide in DMF at 70 °C for 3 hours.
  • Hydrolysis Step: 112 g chlorinated ester hydrolyzed with 1120 mL 8 M NaOH in methanol at reflux for 10 hours, followed by acidification and crystallization.

Yields

  • Chlorinated ester intermediate: ~70%
  • Final acid product: ~89% yield after hydrolysis and purification

Alternative Synthetic Strategies

Lithiation and Carboxylation Approach

Another approach involves direct lithiation at the 7-position of 2,3-dihydrobenzofuran using n-butyllithium, followed by carboxylation with dry ice and acidification to install the carboxylic acid group. This method is often used for functionalization of the benzofuran core and allows subsequent transformations such as amide formation, bromination, and nitration.

  • Lithiation: n-BuLi in TEMED/hexane at room temperature under nitrogen
  • Carboxylation: Addition of dry ice (solid CO2)
  • Acidification: Concentrated HCl
  • This route is more suited for laboratory-scale synthesis and modification of substituents on the benzofuran ring.

Reaction Sequence Summary Table

Reaction Step Purpose Common Reagents/Catalysts Typical Conditions Remarks
Allyl group oxidation Convert allyl to aldehyde RuCl3·H2O, NaIO4 20–30 °C, aqueous/organic biphasic High selectivity, mild conditions
Aldehyde reduction Aldehyde to hydroxyl Reducing agents (e.g., NaBH4 or catalytic hydrogenation) Ambient temperature Prepares for chlorination step
Chlorination Introduce chlorine substituent N-chlorosuccinimide, sulfuryl chloride 50–90 °C Phenolic hydroxyl chlorination
Ring closure Cyclization to dihydrobenzofuran Acid/base catalysis Elevated temperature Forms the benzofuran core
Hydrolysis Ester to carboxylic acid NaOH aqueous solution, acid work-up Reflux in methanol Final product formation
Lithiation/carboxylation Direct carboxylation on ring n-BuLi, dry ice, HCl Room temperature, inert atmosphere Alternative approach for functionalization

Research Findings and Industrial Relevance

  • The patented method emphasizes the use of ruthenium trichloride/periodate catalyst systems for efficient oxidation, which provides high conversion rates and minimizes side reactions.
  • Chlorination using N-chlorosuccinimide is preferred for regioselective substitution on the phenolic hydroxyl group, facilitating subsequent ring closure.
  • Hydrolysis under alkaline conditions with methanol as solvent ensures high yield of the carboxylic acid with straightforward isolation by crystallization.
  • The lithiation-carboxylation method is valuable for introducing carboxyl groups at specific positions on the benzofuran ring and allows further functional group transformations, useful in medicinal chemistry applications.
  • Overall, the described synthetic routes balance complexity, yield, and scalability, making them suitable for both research and industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential to target neurological disorders and other diseases. Notably, compounds in this class have shown promise in:

  • Anticancer Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Hepatitis C Virus Inhibition : Studies have reported that certain derivatives can inhibit the replication of the Hepatitis C virus, presenting opportunities for antiviral drug development.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its functional groups enable various chemical reactions, including:

  • Nucleophilic Substitution : The compound can undergo substitution reactions with nucleophiles to yield diverse derivatives.
  • Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or ketones and reduced to produce alcohols or amines.

Material Science

The unique structure of this compound allows for incorporation into polymers, enhancing their physical properties. Applications in material science include:

  • Polymer Development : The compound can improve flexibility and strength in polymer matrices, making it valuable for producing advanced materials used in various industries .

Biochemical Research

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. Key findings include:

  • Enzyme Modulation : this compound has been shown to inhibit enzymes involved in metabolic processes, which may lead to altered cellular responses and therapeutic effects.
  • Cell Signaling Pathways : The compound influences key signaling molecules, providing insights into cellular mechanisms and potential therapeutic targets .

Environmental Applications

Research is ongoing into the environmental applications of this compound. Its potential uses include:

  • Biodegradable Materials : The compound is being explored for developing biodegradable polymers that could contribute to sustainability efforts across industries .

Case Studies and Research Findings

Several studies highlight the compound's diverse applications:

StudyFocusFindings
PPARα AgonistsDevelopment of novel 2,3-Dihydrobenzofuran derivatives showing potent biological activity as PPARα agonists.
Antimicrobial ActivityInvestigation of benzofuran derivatives against agricultural pests and pathogens; promising results for sustainable agrochemicals.
Enzyme InteractionDemonstrated inhibition of key metabolic enzymes leading to potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism by which 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid C₉H₇ClO₃ 198.61 Cl at C7, COOH at C2 Pharmaceutical intermediate; potential NF-κB inhibitor
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid C₉H₈O₄ 180.16 OH at C7, COOH at C2 Versatile scaffold for drug discovery; discontinued due to limited commercial demand
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid C₉H₈O₄ 180.16 OH at C5, COOH at C2 Research use; structural isomer with distinct solubility and reactivity
Clorazepic Acid (7-Chloro-1,4-benzodiazepine) C₁₆H₁₁ClN₂O₃ 314.73 Cl at C7, COOH at C3, fused diazepine Tranquilizer; modulates GABA receptors
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate C₁₁H₁₁ClO₃ 226.66 Cl at C7, ester at C2 Synthetic precursor for amide derivatives

Key Findings :

Substituent Effects on Bioactivity :

  • The chlorine atom in this compound enhances electrophilicity compared to hydroxy-substituted analogs (e.g., 7-hydroxy or 5-hydroxy variants), improving interactions with hydrophobic enzyme pockets .
  • Clorazepic Acid , a benzodiazepine derivative, shares a chlorine substituent but exhibits distinct pharmacological effects due to its diazepine ring, which enables central nervous system activity .

Synthetic Utility: The ethyl ester derivative (CAS: 113730-55-5) is a key intermediate for amide coupling reactions, enabling scalable synthesis of targeted therapeutics . Hydroxy-substituted analogs (e.g., 7-hydroxy) are less stable under acidic conditions due to phenolic oxidation, limiting their utility in long-term formulations .

Pharmacological Potential: this compound derivatives have demonstrated NF-κB inhibitory activity (IC₅₀: ~5–10 μM), comparable to benzofuran-based anticancer agents but with improved metabolic stability . In contrast, Clorazepic Acid targets GABA receptors (EC₅₀: ~0.1–1 μM), highlighting how core structural differences (benzofuran vs. benzodiazepine) dictate therapeutic pathways .

Biological Activity

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran core with a chlorine atom at the 7-position and a carboxylic acid group at the 2-position. This unique configuration contributes to its biological efficacy.

1. Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit cell growth in various cancer cell lines. For instance, it has been demonstrated to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

2. Antibacterial Effects

The compound has also been evaluated for its antibacterial properties. Studies suggest that it can inhibit the growth of several bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

3. Anti-inflammatory Properties

In models of inflammation, this compound has shown the ability to reduce pro-inflammatory cytokines and nitric oxide production. This suggests its potential as an anti-inflammatory agent, particularly in conditions like arthritis or other inflammatory diseases .

Cellular Interaction

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, affecting overall cellular metabolism.
  • Signaling Pathways : The compound modulates key signaling pathways such as PI3K/AKT, leading to altered cellular responses that can promote apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules (e.g., proteins and receptors), resulting in either inhibition or activation of their functions. This binding often leads to conformational changes that affect downstream signaling cascades .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 5 to 15 µM across different cell lines.
Study B Showed anti-inflammatory effects by reducing NO production in LPS-induced RAW 264.7 cells with an IC50 of 12 µM.
Study C Reported antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is absorbed effectively when administered orally and distributed widely in tissues.
  • Metabolism : It undergoes metabolic transformations primarily in the liver, where it may form active metabolites contributing to its biological effects.
  • Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully assess long-term effects .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid?

  • Methodological Answer : To improve yield, employ a stepwise approach:
  • Ester hydrolysis : Use acidic or basic conditions (e.g., H₂SO₄ or NaOH) to hydrolyze the methyl ester precursor. Reaction temperature (50–80°C) and time (1–3 hrs) should be optimized via TLC monitoring .
  • Purification : Combine column chromatography (silica gel, PE/EA 35:1 v/v) with recrystallization (solvent diffusion method) to achieve >95% purity .
  • Yield tracking : Use mass balance calculations and HPLC-UV (C18 column, acetonitrile/water mobile phase) to quantify intermediates and final product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze the dihydrobenzofuran ring’s protons (δ 3.0–4.0 ppm for CH₂ groups) and carboxylic acid proton (δ 12–13 ppm). Chlorine substitution at position 7 shifts aromatic protons downfield .
  • FT-IR : Confirm carboxylic acid functionality via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • HRMS : Validate molecular weight (C₉H₇ClO₃, exact mass 210.614 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What experimental approaches resolve stereochemical ambiguities in the dihydrobenzofuran ring?

  • Methodological Answer :
  • X-ray crystallography : Determine absolute configuration by growing single crystals (e.g., via slow evaporation in ethanol/water) and solving the structure .
  • NOESY NMR : Identify spatial proximity between H-2 and H-3 protons to confirm cis/trans ring junction .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT) to assign stereochemistry .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding affinity to target enzymes (e.g., dihydroorotate dehydrogenase). Parameterize the carboxylic acid group for hydrogen bonding .
  • QSAR modeling : Correlate substituent effects (e.g., Cl position, ring saturation) with IC₅₀ values from enzyme inhibition assays .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. What strategies address contradictory solubility data reported for this compound?

  • Methodological Answer :
  • Phase-solubility diagrams : Test solubility in buffered solutions (pH 1–10) using shake-flask method with HPLC quantification .
  • Co-solvent screening : Evaluate DMSO, ethanol, and PEG-400 mixtures (10–50% v/v) to enhance solubility for biological assays .
  • Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots from temperature-dependent solubility data .

Handling and Safety

Q. What storage conditions prevent degradation of this acid in long-term studies?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to avoid hydrolysis .
  • Desiccant : Use silica gel or molecular sieves to minimize moisture absorption .
  • Light sensitivity : Protect from UV light using amber glass vials .

Q. How should researchers mitigate risks when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles (EN 166/ISO 4849) .
  • Ventilation : Use fume hoods during weighing and synthesis (≥0.5 m/s airflow) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Analytical Challenges

Q. How can polymorphism affect the bioavailability of this compound, and how is it characterized?

  • Methodological Answer :
  • DSC/TGA : Identify polymorphic transitions (endothermic peaks) and thermal stability .
  • PXRD : Compare diffraction patterns with simulated data (Mercury 4.3 software) .
  • Dissolution testing : Use USP Apparatus II (50 rpm, 37°C) to assess bioavailability differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

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